molecular formula C15H19N3O3S B2861814 2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone CAS No. 455317-45-0

2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2861814
CAS No.: 455317-45-0
M. Wt: 321.4
InChI Key: RQBNXWWWZOQGHO-UHFFFAOYSA-N
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Description

2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a benzo[d]imidazole core substituted with an ethoxy group at position 5, a thioether linkage at position 2, and a morpholinoethanone moiety. The ethoxy group enhances lipophilicity and metabolic stability, while the morpholino ring improves solubility and bioavailability due to its polar nature.

Properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-21-11-3-4-12-13(9-11)17-15(16-12)22-10-14(19)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNXWWWZOQGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C15H21N3O2SC_{15}H_{21}N_3O_2S and a molecular weight of 305.47 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-ethoxy-1H-benzo[d]imidazole with thio compounds and morpholino derivatives. The process may include several steps such as:

  • Formation of the benzimidazole ring : Starting from appropriate aniline derivatives.
  • Thioether formation : Introducing sulfur to create the thioether linkage.
  • Morpholino substitution : Attaching morpholine to the ethyl side chain.

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of benzimidazole, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Candida albicans14 mm

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

Research indicates that benzimidazole derivatives can act as potent inhibitors of enzymes such as α-glucosidase. The inhibition mechanism is likely due to the structural similarity of these compounds to natural substrates, allowing them to bind effectively to the active sites of enzymes.

Enzyme IC50 Value (µM)
α-glucosidase0.64 ± 0.05

This inhibition can lead to decreased glucose absorption, making these compounds potentially useful in managing diabetes .

Cytotoxicity

Preliminary cytotoxicity studies have shown that certain derivatives exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. The compound's ability to induce apoptosis in cancer cells is an area of active research.

Case Studies

A notable case study involved the evaluation of a series of benzimidazole derivatives, including those similar to this compound, where they were tested against various cancer cell lines. The results indicated that some compounds significantly inhibited cell proliferation at micromolar concentrations while showing minimal toxicity to healthy cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Substituents / Modifications Key Properties / Applications Reference
Target Compound 5-ethoxy, 2-thioether, morpholinoethanone Hypothesized antitumor activity; enhanced solubility from morpholine N/A
Ethyl 2-((5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate Morpholino-benzimidazole linked to thiadiazole via methylthio group Antitumor activity (65% yield synthesis; tested in vitro)
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone Thiazole-imidazole hybrid with morpholinoethanone Structural characterization via EXPO software; no biological data reported
6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole 5-fluoro, 6-dioxolane, phenyl substitutions Anticancer screening (synthesized via Na₂S₂O₅-mediated cyclization)
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Sulfonyl group at position 5; varied substituents Antitumor activity (Fe/HCl reduction and BTC cyclization steps)

Functional and Pharmacological Comparisons

Antitumor Activity

  • The target compound shares a benzo[d]imidazole core with 5-hydrosulfonyl derivatives (), which exhibit antitumor activity via sulfonyl group interactions with cellular targets. However, the ethoxy and thioether groups in the target compound may alter binding kinetics compared to sulfonyl analogues .
  • Ethyl 2-((5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate () demonstrated 65% synthesis yield and in vitro antitumor activity. Its thiadiazole-thioacetate chain may confer different pharmacokinetic profiles compared to the target compound’s simpler thioether-morpholino structure .

Receptor Binding and Selectivity

  • Almorexant-related compounds () with benzoimidazol-thio motifs show specific binding to orexin receptors (OX1R/OX2R). The target compound’s morpholino group could enhance receptor affinity, but the ethoxy substitution might reduce cross-reactivity compared to nitro or methyl groups in other derivatives .

Physicochemical and Stability Profiles

  • Solubility: The morpholino group enhances aqueous solubility relative to non-polar derivatives like those in .
  • Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than benzyl or hydroxyethyl substituents (), suggesting longer half-life .

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